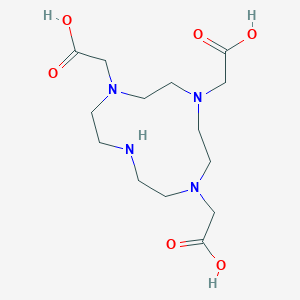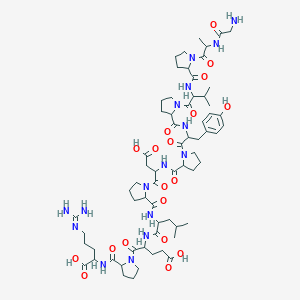
3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide, also known as DMTIC, is a heterocyclic compound that has been extensively studied for its various applications in scientific research. This compound is a derivative of 1,2,4-triazole and has a unique chemical structure that makes it an ideal candidate for various biochemical and physiological studies.
Mechanism Of Action
The mechanism of action of 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide is not fully understood yet. However, it has been proposed that 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide may act as an inhibitor of various enzymes and proteins that are involved in the regulation of various physiological processes. It has also been suggested that 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide may interact with various receptors in the body and modulate their activity.
Biochemical And Physiological Effects
3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been found to have neuroprotective effects and may be useful in the treatment of various neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide in lab experiments is its unique chemical structure that makes it an ideal candidate for various biochemical and physiological studies. However, one of the limitations of using 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide is its low solubility in non-polar solvents, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide. One of the primary areas of research is the elucidation of its mechanism of action and its interaction with various enzymes and receptors in the body. Another area of research is the development of new drugs and pharmaceutical compounds based on the structure of 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide. Additionally, the use of 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide in the treatment of various neurodegenerative disorders is an area of active research.
Synthesis Methods
3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide can be synthesized through a simple and efficient method that involves the reaction of 3,3-dimethyl-1-butene with hydrazine hydrate and carbon dioxide under high pressure and temperature conditions. This reaction results in the formation of 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide as a white crystalline powder that is soluble in water and other polar solvents.
Scientific Research Applications
3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide has been extensively studied for its various scientific research applications. One of the primary uses of 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide is in the synthesis of various pharmaceutical compounds and drugs. It has been found that 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide can be used as a key intermediate in the synthesis of various anti-cancer and anti-inflammatory drugs.
properties
CAS RN |
119493-09-3 |
|---|---|
Product Name |
3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide |
Molecular Formula |
C5H8N4O2 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
3,3-dimethyl-5-oxo-1,2,4-triazole-4-carboxamide |
InChI |
InChI=1S/C5H8N4O2/c1-5(2)8-7-4(11)9(5)3(6)10/h1-2H3,(H2,6,10) |
InChI Key |
JDRCEPLVSGXOFJ-UHFFFAOYSA-N |
SMILES |
CC1(N=NC(=O)N1C(=O)N)C |
Canonical SMILES |
CC1(N=NC(=O)N1C(=O)N)C |
synonyms |
4H-1,2,4-Triazole-4-carboxamide,3,5-dihydro-3,3-dimethyl-5-oxo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methyl-6H-pyrrolo[3,4-b]pyrazine](/img/structure/B56426.png)

![3-(Ethoxymethyl)-7-methyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B56429.png)









